molecular formula C20H22Cl3NOS B11994046 N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide

Katalognummer: B11994046
Molekulargewicht: 430.8 g/mol
InChI-Schlüssel: FHUPQXSQJORPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is a synthetic organic compound characterized by the presence of a benzylthio group, a trichloroethyl group, and a tert-butylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 1-(benzylthio)-2,2,2-trichloroethanamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trichloroethyl group may also interact with cellular components, leading to alterations in cellular processes. Further studies are needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(benzylthio)-2,2-dichloroethyl]-2-bromobenzamide
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides

Uniqueness

N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C20H22Cl3NOS

Molekulargewicht

430.8 g/mol

IUPAC-Name

N-(1-benzylsulfanyl-2,2,2-trichloroethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C20H22Cl3NOS/c1-19(2,3)16-11-9-15(10-12-16)17(25)24-18(20(21,22)23)26-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3,(H,24,25)

InChI-Schlüssel

FHUPQXSQJORPMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.